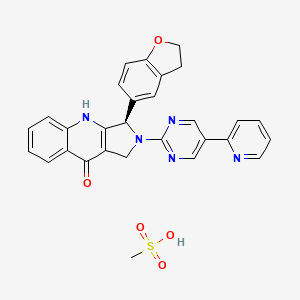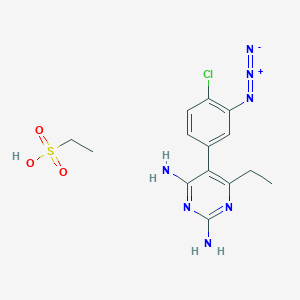![molecular formula C18H28ClNO3 B10826872 Prosidol [WHO-DD] CAS No. 135201-15-9](/img/structure/B10826872.png)
Prosidol [WHO-DD]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Prosidol is synthesized through a multi-step process involving the reaction of piperidine derivativesThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of prosidol involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process is carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .
Análisis De Reacciones Químicas
Types of Reactions
Prosidol undergoes various chemical reactions, including:
Oxidation: Prosidol can be oxidized to form hydroxy derivatives.
Reduction: Reduction reactions can lead to the formation of desethyl and despropionyl derivatives.
Substitution: Substitution reactions can occur at the piperidine ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include hydroxy prosidol, desethyl prosidol, and despropionyl prosidol. These metabolites are often studied for their pharmacological properties and potential therapeutic applications .
Aplicaciones Científicas De Investigación
Prosidol has been extensively studied for its analgesic properties. It is used in various scientific research applications, including:
Chemistry: Prosidol is used as a model compound to study the synthesis and reactivity of piperidine derivatives.
Biology: Research on prosidol focuses on its interaction with opioid receptors and its effects on pain modulation.
Medicine: Prosidol is investigated for its potential use in pain management, particularly in oncology and palliative care.
Industry: Prosidol is used in the development of new analgesic formulations and drug delivery systems
Mecanismo De Acción
Prosidol exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, which is responsible for its analgesic and sedative effects. The binding of prosidol to these receptors inhibits the release of neurotransmitters involved in pain transmission, leading to pain relief and sedation .
Comparación Con Compuestos Similares
Prosidol is similar to other opioid analgesics such as pethidine, prodine, and kazcaine. it is unique in its chemical structure and pharmacological profile. Unlike some opioids, prosidol is claimed to be less addictive and more tolerable, although it still shares common side effects like nausea, itching, and respiratory depression .
List of Similar Compounds
- Pethidine
- Prodine
- Kazcaine
- Morphine
- Fentanyl
Prosidol’s unique combination of efficacy and tolerability makes it a valuable compound in the field of pain management and opioid research.
Propiedades
Número CAS |
135201-15-9 |
|---|---|
Fórmula molecular |
C18H28ClNO3 |
Peso molecular |
341.9 g/mol |
Nombre IUPAC |
[1-(2-ethoxyethyl)-4-phenylpiperidin-4-yl] propanoate;hydrochloride |
InChI |
InChI=1S/C18H27NO3.ClH/c1-3-17(20)22-18(16-8-6-5-7-9-16)10-12-19(13-11-18)14-15-21-4-2;/h5-9H,3-4,10-15H2,1-2H3;1H |
Clave InChI |
KSOANHSFDGXDFE-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC1(CCN(CC1)CCOCC)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-azabicyclo[2.2.2]octan-3-yl (2R)-2-(hydroxymethyl)-4-[(S)-methylsulfinyl]-2-phenylbutanoate](/img/structure/B10826789.png)
![(4R)-3-[(2S,3S)-2-hydroxy-3-[(3-hydroxy-2-methyl-benzoyl)amino]-4-phenyl-butanoyl]-5,5-dimethyl-N-prop-2-ynyl-thiazolidine-4-carboxamide](/img/structure/B10826802.png)
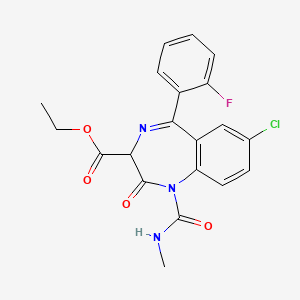
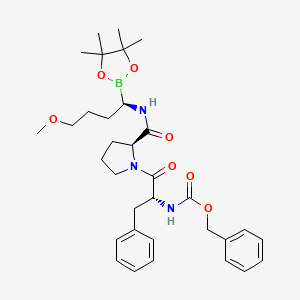
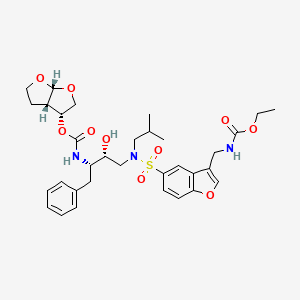
![aluminum;2-[(2S,5S,8R,11S,14S,17S)-11,14,17-tris[3-[acetyl(oxido)amino]propyl]-8-benzyl-5-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetamide](/img/structure/B10826830.png)
![N'-benzo[1,3]dioxol-5-ylmethyl-N-(3-imidazol-1-yl-[1,2,4]thiadiazol-5-yl)-N-methyl-propane-1,3-diamine](/img/structure/B10826834.png)
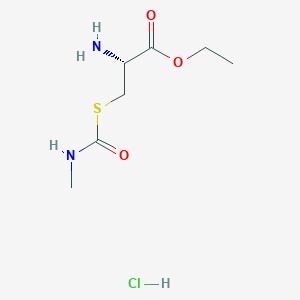
![{[(7-Carbamimidoylnaphthalen-2-Yl)methyl][4-({1-[(1e)-Ethanimidoyl]piperidin-4-Yl}oxy)phenyl]sulfamoyl}acetic Acid](/img/structure/B10826845.png)
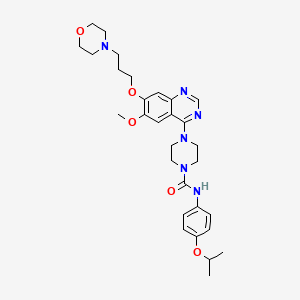

![N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-2-[3-(4-chlorophenyl)propyl]-N'-hydroxybutanediamide](/img/structure/B10826880.png)
